molecular formula C12H21N3O6 B14237899 N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine CAS No. 446253-06-1

N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine

Cat. No.: B14237899
CAS No.: 446253-06-1
M. Wt: 303.31 g/mol
InChI Key: GDBOYIBVFXGAOR-ZETCQYMHSA-N
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Description

N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .

Properties

CAS No.

446253-06-1

Molecular Formula

C12H21N3O6

Molecular Weight

303.31 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C12H21N3O6/c1-7(10(18)19)15-9(17)6-13-8(16)5-14-11(20)21-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)(H,14,20)(H,15,17)(H,18,19)/t7-/m0/s1

InChI Key

GDBOYIBVFXGAOR-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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